2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 4-fluorobenzyl substituent at position 3 and a 4-methoxyphenylacetamide moiety. Its core structure combines a bicyclic thieno-pyrimidinone scaffold with acetamide functionality, which is frequently explored in medicinal chemistry for kinase inhibition and anticancer activity .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-30-17-8-6-16(7-9-17)24-19(27)13-25-18-10-11-31-20(18)21(28)26(22(25)29)12-14-2-4-15(23)5-3-14/h2-11,20H,12-13H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRADHIMDOHMLU-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN3O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine ring.
Introduction of the Fluorophenyl Group: This is achieved through a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thienopyrimidine intermediate.
Attachment of the Methoxyphenyl Group: This step involves the acylation of the intermediate with a methoxyphenyl acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant biological activities including:
- Anti-inflammatory Effects
- Anticancer Properties
- Enzyme Inhibition
Anti-inflammatory Activity
Studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit the activity of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes. For instance:
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| A | COX-2 | 15 |
| B | LOX-5 | 18 |
These results indicate that the compound exhibits moderate inhibition of COX-2 and LOX pathways, suggesting potential for anti-inflammatory applications.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For example:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 1 | 15 | MCF-7 |
| 2 | 20 | Hek293 |
These findings suggest that structural modifications can significantly influence cytotoxic potential against cancer cells.
Case Study on Anti-inflammatory Activity
A series of thieno[3,2-d]pyrimidine derivatives were tested in vivo for their anti-inflammatory properties using animal models. The compounds demonstrated a significant reduction in edema formation compared to control groups, indicating their potential as therapeutic agents in treating inflammatory diseases.
Case Study on Anticancer Activity
In another study focusing on anticancer activity, several derivatives were administered to mice bearing tumor xenografts. Results indicated a substantial reduction in tumor size with the administration of the compound over a period of two weeks. This supports the notion that thieno[3,2-d]pyrimidine derivatives may serve as effective anticancer agents.
Mechanism of Action
The mechanism of action of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations :
Substituent Position and Electronic Effects: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-(trifluoromethoxy)phenyl group in , which is electron-withdrawing. This difference may alter binding affinity to kinase targets due to changes in charge distribution .
Core Modifications :
- The sulfanyl group in replaces the carbonyl oxygen in the target compound, which could influence hydrogen-bonding interactions with biological targets .
- Pyrimidine-based analogs (e.g., ) lack the fused thiophene ring, reducing planarity and possibly bioavailability .
Biological Activity: The pyrimidine derivative in demonstrated antiproliferative activity with an 82% synthetic yield, suggesting efficient synthesis routes for acetamide derivatives . Tyrosine kinase inhibitors like the compound in share acetamide functionality but incorporate larger heterocyclic systems (e.g., thieno[3,2-b]pyridine), highlighting the importance of extended π-systems for target specificity .
Physicochemical and Pharmacokinetic Profiles
Table 2: Physicochemical Properties of Selected Compounds
Key Findings :
- The target compound’s 4-methoxyphenyl group improves solubility compared to the 3-methoxybenzyl analog in , likely due to reduced steric bulk .
Biological Activity
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H24FN3O3S
- Molecular Weight : 417.5 g/mol
- IUPAC Name : this compound
The thieno[3,2-d]pyrimidine core structure contributes to the compound's unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that thieno[3,2-d]pyrimidine derivatives can modulate enzyme activities and receptor interactions:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes linked to cancer progression and inflammation.
- Receptor Modulation : It may interact with receptors involved in neurotransmission and cell signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For example:
- A study demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer) through apoptosis induction mechanisms .
Anti-inflammatory Effects
Compounds in this class have been investigated for their anti-inflammatory properties:
- In vitro assays showed that these compounds could inhibit pro-inflammatory cytokines' production in activated macrophages .
Case Studies and Research Findings
Several studies have focused on the biological activity of thieno[3,2-d]pyrimidine derivatives:
-
Study on MIF Inhibition :
Compound IC50 (µM) Target 5d 27 MIF 3a 15 ± 0.8 MIF 3b 7.2 ± 0.6 MIF - Anticancer Activity Assessment :
Q & A
Q. What are the key synthetic routes for 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Cyclocondensation of thiophene derivatives with urea analogs to form the thienopyrimidine core. (ii) Functionalization at the 1-position using alkylation or acylation reactions. For example, trifluoroacetylation of intermediates with TFAA in THF at reflux (89% yield) . (iii) Coupling with substituted phenylacetamides via nucleophilic substitution or amide bond formation.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) and temperature to minimize side products. Use catalytic bases like triethylamine for amide coupling .
Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR for characteristic signals:
- Thienopyrimidine protons at δ 6.8–7.3 ppm (aromatic region).
- Acetamide methyl group at δ ~2.1 ppm (singlet) .
- IR : Confirm carbonyl stretches (C=O) at ~1650–1700 cm for dioxo groups and amide bonds .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) using single-crystal diffraction. Refinement parameters should achieve R-factor < 0.06 .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
- In case of inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician.
- Store in a cool, dry place away from oxidizers. Refer to SDS sheets for disposal guidelines (e.g., incineration) .
Advanced Research Questions
Q. How can molecular docking studies (e.g., AutoDock4) predict the binding affinity of this compound to biological targets like PDE4 or TNF-α?
- Methodological Answer :
- Prepare the ligand: Optimize 3D structure using tools like Avogadro, assign Gasteiger charges.
- Receptor preparation: Extract PDE4/TNF-α crystal structures from PDB, remove water, add polar hydrogens.
- Docking: Use AutoDock4 with Lamarckian GA (50 runs, population size 150). Analyze binding poses for hydrogen bonds with catalytic residues (e.g., Glu394 in PDE4) and hydrophobic interactions with fluorophenyl/methoxyphenyl groups .
Q. How do structural modifications (e.g., substituents on the phenyl rings) influence bioactivity, and what contradictions exist in reported data?
- Methodological Answer :
- 4-Fluorophenyl vs. 4-Methoxyphenyl : Fluorine enhances metabolic stability but may reduce solubility; methoxy groups improve π-stacking but increase steric hindrance.
- Data Contradictions :
- In cytotoxicity assays, 4-fluorophenyl analogs show IC values ~10 μM against cancer cells , while PDE4 inhibitors with similar scaffolds exhibit nM-range potency .
- Resolve discrepancies by testing under standardized conditions (e.g., cell line consistency, assay buffers) .
Q. What strategies can resolve low solubility issues during in vitro bioassays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) with PBS or DMEM. Validate solvent compatibility via negative controls.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
